Product packaging for Fosaprepiant Dimegulimine(Cat. No.:)

Fosaprepiant Dimegulimine

Cat. No.: B13385043
M. Wt: 1004.8 g/mol
InChI Key: VRQHBYGYXDWZDL-UHFFFAOYSA-N
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Description

The Strategic Role of Prodrugs in Pharmacological Optimization

The use of prodrugs is a well-established strategy in drug development to overcome undesirable properties of pharmacologically active agents. stmjournals.inslideshare.net Prodrugs are inactive chemical derivatives of a drug molecule that require a transformation within the body to release the active parent drug. ijnrd.org This approach can address numerous challenges, including poor solubility, instability, and inadequate bioavailability. longdom.org

Theoretical Underpinnings of Prodrug Design for Enhanced Biopharmaceutical Profiles

The fundamental principle of prodrug design is to temporarily modify the physicochemical properties of a parent drug to improve its delivery to the site of action. longdom.org This is often achieved by attaching a promoiety, which is a chemical group that alters properties such as water solubility or lipophilicity. orientjchem.org

A primary challenge that prodrugs like fosaprepitant (B1673561) address is poor aqueous solubility. google.com The parent drug, aprepitant (B1667566), is practically insoluble in water, which limits its formulation for intravenous administration. google.com To overcome this, fosaprepitant was created by adding a phosphoryl group, making it a water-soluble prodrug. chemicalbook.commdpi.com This modification allows for an intravenous formulation, which is crucial for patients who cannot take oral medications. google.comresearchgate.net

The conversion of the prodrug to the active drug typically occurs via enzymatic or chemical reactions in the body. mdpi.com Fosaprepitant, for instance, is rapidly converted to aprepitant by ubiquitous phosphatases in various tissues, including the liver, lungs, and kidney, within 30 minutes of intravenous administration. fda.govvirginia.eduselleckchem.com This rapid and efficient conversion ensures that the active drug becomes available to exert its therapeutic effect. fda.gov

Evolution of Prodrug Concepts in Drug Discovery Research

The concept of prodrugs dates back to the late 19th century with the introduction of acetanilide. stmjournals.in However, the term "prodrug" was first introduced by Adrien Albert in 1958 to describe compounds that undergo biotransformation before exhibiting their pharmacological effects. ijnrd.org Early prodrugs were often discovered serendipitously, but the approach has since evolved into a deliberate and strategic component of drug design. researchgate.net

Modern prodrug design is a highly rational process, leveraging a deep understanding of medicinal chemistry, pharmacology, and biotechnology. ijnrd.org The evolution of this field has been driven by the need to enhance the therapeutic index of drugs by improving their absorption, distribution, metabolism, and excretion (ADME) properties. longdom.org Strategies have become more sophisticated, moving from simple ester or amide derivatives to more complex approaches like enzyme-activated and targeted prodrugs. ijnrd.org

Fosaprepitant exemplifies the modern application of prodrug strategy. Its design specifically targeted the issue of aprepitant's poor water solubility, enabling the development of an intravenous formulation. orientjchem.org This demonstrates a targeted approach to solving a specific biopharmaceutical challenge, a hallmark of contemporary prodrug research. nih.gov The success of fosaprepitant and other similar prodrugs has solidified this approach as a critical tool in the pharmaceutical scientist's arsenal (B13267) for developing safer and more effective medicines. longdom.orgpremierconsulting.com

Neurokinin-1 Receptor Antagonism: An Overview of Molecular Targets and Therapeutic Modalities

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that block the activity of substance P, a neuropeptide involved in various physiological processes, including emesis (vomiting). amegroups.orgnih.gov The discovery and development of these antagonists have been a significant advancement, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). wikipedia.org

The Tachykinin System and its Physiological Significance

The tachykinin system comprises a family of structurally related neuropeptides, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). physiology.orgunifi.it These peptides are derived from three different genes and are widely expressed throughout the nervous and immune systems. physiology.org Tachykinins interact with three distinct G protein-coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. auctoresonline.org

Substance P is the preferred endogenous ligand for the NK-1 receptor. guidetopharmacology.org The interaction between substance P and the NK-1 receptor is implicated in a wide array of physiological functions, including:

Inflammation and Pain: Tachykinins are involved in nociception and inflammatory responses. physiology.orgauctoresonline.org

Gastrointestinal and Respiratory Function: They play a role in smooth muscle contractility and epithelial secretion in the gut and airways. physiology.orgunifi.it

Central Nervous System: Substance P and its receptor are found in brain regions associated with mood, stress, and the vomiting reflex. nih.govjapsonline.com

The physiological importance of the tachykinin system is underscored by its involvement in multiple disease states, such as chronic pain, inflammatory disorders, and affective disorders. physiology.org However, the most clinically successful application of modulating this system has been in the prevention of nausea and vomiting. physiology.orgauctoresonline.org

Historical Development and Mechanistic Diversity of Neurokinin-1 Receptor Antagonists

The journey to develop NK-1 receptor antagonists began with the discovery of substance P in 1931. wikipedia.org However, it took several decades of research to isolate and characterize the peptide and its receptors. The development of potent and selective antagonists for the NK-1 receptor in the early 1990s marked a turning point. wikipedia.org

Initial research explored the potential of NK-1 receptor antagonists for a variety of conditions, including pain and depression, but these efforts were largely unsuccessful in clinical trials. amegroups.org A significant breakthrough came with the realization that these antagonists were highly effective in preventing emesis, particularly the delayed phase of CINV, which was poorly controlled by existing therapies like 5-HT3 antagonists. wikipedia.orgamegroups.org

Aprepitant was the first NK-1 receptor antagonist to be approved by the FDA in 2003 for the prevention of CINV. mdpi.com The development of aprepitant was the culmination of extensive structure-activity relationship (SAR) studies by pharmaceutical companies. wikipedia.org Subsequently, other NK-1 receptor antagonists have been developed, including rolapitant (B1662417) and netupitant, each with distinct pharmacological profiles. amegroups.org

Fosaprepitant was developed as a water-soluble prodrug of aprepitant to provide an intravenous option for patients. dovepress.com Mechanistically, all these drugs act as competitive antagonists at the NK-1 receptor, preventing substance P from binding and initiating the signaling cascade that leads to emesis. nih.gov They exhibit high selectivity for the NK-1 receptor over other neurokinin receptors. wikipedia.org

The following table provides a brief overview of key properties of Fosaprepitant and its active form, Aprepitant.

PropertyFosaprepitant DimeglumineAprepitant
Chemical Description A water-soluble phosphoryl prodrug. chemicalbook.comA selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. baxterpi.com
Molecular Formula C30H39F7N5O11P chemicalbook.comC23H21F7N4O3 wikipedia.org
Molecular Weight 1004.83 g/mol fda.gov534.43 g/mol wikipedia.org
Solubility in Water Freely soluble. chemicalbook.comfda.govInsoluble. google.com
Administration Intravenous. wikipedia.orgOral. wikipedia.org
Conversion Rapidly converted to aprepitant in vivo by phosphatases. fda.govselleckchem.comN/A (Active drug)
Affinity for NK-1 Receptor 10-fold less affinity than aprepitant. researchgate.netresearchgate.netIC50 = 0.09 nM. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56F7N6O16P B13385043 Fosaprepiant Dimegulimine

Properties

Molecular Formula

C37H56F7N6O16P

Molecular Weight

1004.8 g/mol

IUPAC Name

[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3

InChI Key

VRQHBYGYXDWZDL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Molecular and Biochemical Pharmacology of Fosaprepitant Dimegulimine and Aprepitant

Biotransformation Pathways of Fosaprepitant (B1673561) Dimeglumine to Aprepitant (B1667566)

Enzymatic Hydrolysis Mechanisms Involved in Prodrug Activation

Fosaprepitant is rapidly and extensively converted to aprepitant in the body through enzymatic hydrolysis. europa.eutg.org.au This biotransformation is not confined to the liver; in vitro studies have demonstrated that this conversion occurs in various tissues, including the kidney, lung, and ileum. nih.goveuropa.eu The primary enzymes responsible for this conversion are believed to be phosphatases, which hydrolyze the phosphoryl group from fosaprepitant, releasing active aprepitant. nih.govvulcanchem.com This process is so efficient that plasma concentrations of fosaprepitant fall below quantifiable levels within 30 minutes after the completion of an intravenous infusion. europa.eueuropa.eu

Quantitative Analysis of Prodrug Conversion Kinetics in Biological Systems

The conversion of fosaprepitant to aprepitant is a rapid process. Following intravenous administration, fosaprepitant has a very short plasma elimination half-life, estimated to be around 2.3 minutes. allenpress.comnih.gov In human liver microsomes, the conversion is remarkably fast, with only 3% of the prodrug remaining after a 15-minute incubation period. nih.govresearchgate.net

Studies in healthy volunteers have quantified the aprepitant exposure following fosaprepitant administration. After a single 150 mg intravenous dose of fosaprepitant infused over 20 minutes, the mean area under the concentration-time curve (AUC₀₋∞) for aprepitant was 35.0 µg•hr/mL, and the mean maximum plasma concentration (Cmax) was 4.01 µg/mL. europa.eueuropa.eu This rapid conversion ensures that therapeutic concentrations of aprepitant are achieved quickly.

Neurokinin-1 Receptor Interaction and Ligand Binding Dynamics of Aprepitant

Molecular Recognition of Aprepitant at the Neurokinin-1 Receptor Binding Site

Aprepitant exerts its pharmacological effect by binding to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR). mdpi.com The binding of aprepitant to the NK-1 receptor is highly selective and occurs with high affinity. nih.govresearchgate.net Crystallographic and nuclear magnetic resonance (NMR) studies have provided detailed insights into the molecular interactions between aprepitant and the NK-1 receptor. pnas.orgmdpi.comnih.gov

Aprepitant binds within a hydrophobic cleft in the orthosteric binding site of the NK-1 receptor. mdpi.compnas.org This binding involves interactions with several key amino acid residues, including those in transmembrane domains 3 (TM3), TM5, and TM6. mdpi.com The binding of aprepitant induces a distinct conformational change in the receptor, leading to the formation of an interhelical hydrogen-bond network that stabilizes the inactive state of the receptor. nih.gov This mechanism effectively blocks the binding of the natural ligand, substance P, and prevents receptor activation. mdpi.comresearchgate.net

Receptor Occupancy and Functional Antagonism in Cell-Based and Membrane Preparations

Positron Emission Tomography (PET) studies in humans have been instrumental in quantifying the in vivo occupancy of brain NK-1 receptors by aprepitant. nih.govnih.gov These studies have demonstrated a clear dose- and plasma concentration-dependent increase in receptor occupancy. nih.gov High levels of brain NK-1 receptor occupancy (>90%) are achieved at clinically relevant doses. nih.gov

The relationship between plasma concentration and receptor occupancy has been well-characterized. The plasma concentrations of aprepitant required to achieve 50% and 90% of maximal receptor occupancy have been estimated to be approximately 10 ng/mL and 100 ng/mL, respectively. nih.govsemanticscholar.org Following a single intravenous dose of 150 mg fosaprepitant, brain NK-1 receptor occupancy reaches 100% at the time of peak plasma concentration and remains high (≥97%) for up to 48 hours. nih.govresearchgate.net This sustained receptor occupancy contributes to the long-lasting therapeutic effect of aprepitant. In vitro studies have shown that aprepitant has an IC₅₀ of 0.1 nM for the human NK-1 receptor. nih.gov

Cytochrome P450 Enzyme Modulation by Aprepitant

Aprepitant is known to be both a substrate and a modulator of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2C9. europa.eunih.gov This modulation includes both inhibition and induction, with the effect being dependent on the duration of treatment.

Aprepitant is primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. europa.eunih.govfda.gov During the initial days of a treatment regimen, aprepitant acts as a moderate inhibitor of CYP3A4. europa.eunjmonline.nl This inhibition can lead to increased plasma concentrations of other drugs that are also metabolized by CYP3A4. fda.govresearchgate.net For instance, co-administration of aprepitant can increase the area under the curve (AUC) of orally administered midazolam, a sensitive CYP3A4 substrate, by approximately 2.3- to 3.3-fold. nih.gov

Following a 3-day course of treatment, aprepitant can act as a mild inducer of CYP3A4 and CYP2C9. njmonline.nlnih.gov This induction effect becomes apparent after the inhibitory phase and can lead to decreased plasma concentrations of substrates for these enzymes. europa.eu The induction of CYP2C9 has been demonstrated by a modest decrease in the plasma concentrations of S(-)-warfarin and tolbutamide. nih.gov The inductive effects on both CYP3A4 and CYP2C9 are transient and tend to resolve within two weeks after the cessation of aprepitant administration. nih.gov

EnzymeEffect of AprepitantOnsetDuration
CYP3A4 Moderate InhibitionDuring treatmentTransient
Mild InductionAfter treatmentPeaks at 3-5 days post-treatment, resolves within 2 weeks
CYP2C9 Mild InductionAfter treatmentPeaks at 3-5 days post-treatment, resolves within 2 weeks

Interactive Data Table: Effect of Aprepitant on CYP Substrates

CYP SubstrateRouteChange in AUC with AprepitantReference
MidazolamOral↑ 2.3 to 3.3-fold nih.gov
MidazolamIntravenous↑ 1.25-fold (Day 4), ↓ 0.81-fold (Day 8) nih.gov
DexamethasoneOral↑ ~2-fold fda.gov
MethylprednisoloneOral↑ 2.5-fold fda.gov
DiltiazemOral↑ 1.7-fold fda.gov
TolbutamideOral↓ 0.77-fold (Day 4), ↓ 0.72-fold (Day 8) nih.gov

Characterization of CYP3A4 and CYP2C9 Inhibition and Induction by Aprepitant

Aprepitant exhibits a dual effect on the cytochrome P450 system; it acts as both a moderate inhibitor of CYP3A4 and an inducer of CYP2C9. nih.goveuropa.euresearchgate.net This complex interaction profile means that aprepitant can alter the plasma concentrations of other drugs that are metabolized by these enzymes. njmonline.nlmerck.ca

The inhibitory effect on CYP3A4 is dose-dependent and can lead to increased plasma concentrations of co-administered CYP3A4 substrates. merck.caresearchgate.net Conversely, the induction of CYP2C9 can result in decreased plasma concentrations of drugs metabolized by this enzyme. europa.eumerck.ca

The induction of CYP2C9 and CYP3A4 by aprepitant is transient, with the maximum effect observed 3 to 5 days after the completion of a 3-day oral aprepitant regimen. europa.eu The effect then gradually diminishes and is no longer clinically significant about two weeks after the end of treatment. europa.eu A single 150 mg intravenous dose of fosaprepitant, which is rapidly converted to aprepitant, acts as a weak inhibitor of CYP3A4 and does not appear to induce CYP3A4. fda.goveuropa.eu

Mechanistic Studies of Enzyme-Ligand Interactions and Allosteric Modulation

The interaction of aprepitant with CYP3A4 is a key area of study. As a moderate inhibitor, aprepitant can increase the plasma concentrations of other drugs metabolized by this enzyme. nih.gov This interaction is particularly relevant for orally administered CYP3A4 substrates, where the effect may be more pronounced. europa.eumerck.ca

Research has shown that fosaprepitant, when administered as a single 150 mg intravenous dose, is a weak inhibitor of CYP3A4. merck.caeuropa.eu This weak inhibition is transient, observed on the first day of administration with no evidence of inhibition or induction by day four. merck.caeuropa.eu

Implications for the Metabolism of Co-Administered Research Compounds

The dual role of aprepitant as both an inhibitor of CYP3A4 and an inducer of CYP2C9 has significant implications for the metabolism of co-administered research compounds. nih.govresearchgate.net The co-administration of aprepitant with drugs that are substrates for CYP3A4 can lead to elevated plasma levels of these compounds, potentially increasing their effects or risk of toxicities. researchgate.netnjmonline.nl

Conversely, for compounds metabolized by CYP2C9, co-administration with aprepitant may lead to reduced plasma concentrations and potentially decreased efficacy. researchgate.netmerck.ca For example, studies have shown that aprepitant can decrease the plasma concentrations of S(-) warfarin, a CYP2C9 substrate. merck.ca

It is important to note that the intravenous administration of fosaprepitant appears to have a weaker inhibitory effect on CYP3A4 compared to oral aprepitant. researchgate.net This may offer an alternative when trying to minimize drug-drug interactions with CYP3A4 substrates.

Preclinical Pharmacological and Pharmacokinetic Investigations

In Vitro Pharmacological Characterization

Fosaprepitant (B1673561) dimeglumine is a water-soluble N-phosphoryl prodrug of aprepitant (B1667566), developed to allow for intravenous administration. nih.govnih.gov Its pharmacological effects are attributable to aprepitant, to which it is rapidly and extensively converted in vivo by ubiquitous phosphatases. nih.govfda.gov Consequently, the in vitro pharmacological characterization focuses on the activity of aprepitant.

Aprepitant is a potent and highly selective, non-peptide antagonist of the human neurokinin-1 (NK-1) receptor, also known as the substance P (SP) receptor. nih.govdrugbank.com Radioligand binding assays have demonstrated its high affinity for the human NK-1 receptor. nih.gov The concentration of aprepitant required to displace 50% of substance P from human NK-1 receptors (IC50) is approximately 0.1 to 0.12 nM. nih.govresearchgate.net

The selectivity of aprepitant for the NK-1 receptor is a key feature of its pharmacological profile. It exhibits a significantly lower affinity for other neurokinin receptors and various other receptor types. drugbank.comtga.gov.au Studies have shown that aprepitant is approximately 3,000-fold more selective for the human NK-1 receptor compared to the NK-3 receptor and 45,000-fold more selective compared to the NK-2 receptor. nih.gov Furthermore, aprepitant displays little to no affinity for serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors, which are targets for other antiemetic therapies. drugbank.comtga.gov.au The high-resolution crystal structure of the human NK-1R bound to aprepitant has provided detailed insights into this selective binding, revealing that 15 residues are involved, with multiple hydrogen bonds and hydrophobic interactions ensuring both high affinity and selectivity. nih.gov

ReceptorBinding Affinity (IC50)Selectivity vs. NK-1RReference
Human NK-10.1 nM- nih.gov
Human NK-24500 nM~45,000-fold lower affinity nih.gov
Human NK-3300 nM~3,000-fold lower affinity nih.gov

By binding to the NK-1 receptor, aprepitant competitively blocks the binding of its natural ligand, substance P, thereby inhibiting its downstream signaling cascades. mdpi.com The NK-1 receptor is coupled to various G-proteins, and its activation by substance P can trigger multiple intracellular pathways involved in cell proliferation and survival. mdpi.com

Preclinical studies in various cell lines have shown that aprepitant can modulate these pathways. For instance, aprepitant has been found to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth and survival. mdpi.com In colon cancer cells, aprepitant was shown to attenuate the PI3K/Akt pathway and its downstream target, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov This inhibition of the NF-κB signaling pathway can subsequently suppress the expression of anti-apoptotic genes. nih.gov

Further investigations into the mechanism of action revealed that aprepitant can completely block SP-induced intracellular calcium mobilization. plos.org It also inhibits Gq-independent signaling events, such as the activation of the Rho/ROCK/MLCK pathway, which is involved in changes to cell morphology like membrane blebbing. plos.org

The conversion of the prodrug fosaprepitant to the active compound aprepitant has been studied using in vitro preparations of isolated tissues. These studies confirm that the biotransformation is rapid and occurs in various locations. Incubations of fosaprepitant with human liver preparations, specifically microsomes and S9 fractions, demonstrated a rapid and nearly complete conversion to aprepitant. fda.govfda.govresearchgate.net Similar rapid conversion was observed in S9 preparations from multiple other human tissues, including the kidney, lung, and ileum. fda.govfda.govnih.gov This indicates that the activation of the prodrug is not solely dependent on hepatic metabolism but occurs in multiple extrahepatic tissues. fda.govfda.gov

Preclinical Pharmacokinetic and Biotransformation Studies in Non-Human Models

Preclinical studies in animal models, primarily rats and dogs, have been essential in characterizing the pharmacokinetic profile of fosaprepitant and its active metabolite, aprepitant.

Following intravenous administration in rats and dogs, fosaprepitant is rapidly converted to aprepitant, with plasma concentrations of the prodrug falling below quantifiable levels shortly after infusion. researchgate.neteuropa.eu

Aprepitant is highly bound to plasma proteins, with binding reported to be greater than 95%. drugbank.com Positron Emission Tomography (PET) studies in animals have confirmed that aprepitant readily crosses the blood-brain barrier and occupies NK-1 receptors in the brain. drugbank.comdrugbank.combaxterpi.com Aprepitant is also excreted in the milk of lactating rats. drugbank.comeuropa.eu

ParameterFindingSpeciesReference
Prodrug ConversionRapid conversion to aprepitantRat, Dog fda.govresearchgate.net
Plasma Protein Binding (Aprepitant)>95%General/Human data often cited in preclinical context drugbank.com
Blood-Brain Barrier Penetration (Aprepitant)YesAnimal Models drugbank.combaxterpi.com
Excretion in MilkYesRat drugbank.comeuropa.eu

Studies in rats and dogs using radiolabeled [14C]aprepitant show that the compound is extensively metabolized, with no unchanged parent drug detected in the urine of either species. nih.govresearchgate.net The metabolism occurs largely via oxidation at the morpholine (B109124) ring and its side chains, resulting in metabolites that are only weakly active. europa.eu Plasma metabolite profiles were found to be qualitatively similar between rats and dogs. nih.govresearchgate.net

Glucuronidation represents an important metabolic and excretory pathway in both rats and dogs. nih.govresearchgate.net An acid-labile glucuronide of aprepitant was identified as a major metabolite in rat bile. nih.govresearchgate.net The presence of this glucuronide in bile but not feces suggested the potential for enterohepatic circulation of aprepitant. nih.govresearchgate.net

The primary route of elimination of radioactivity differs between the species. In rats, elimination is mainly via biliary excretion into the feces. nih.govresearchgate.net In dogs, elimination occurs through both biliary and urinary excretion. nih.govresearchgate.net

Biodistribution and Target Site Accumulation Investigations

Fosaprepitant dimeglumine is a water-soluble prodrug that is rapidly and extensively converted to its active form, aprepitant, after intravenous administration. nih.govfda.gov Preclinical in vitro studies have demonstrated that this conversion is not limited to the liver. S9 preparations from various human tissues, including the kidney, lung, and ileum, have shown the ability to rapidly and almost completely convert fosaprepitant to aprepitant. fda.govmerck.caeuropa.eu This suggests that the enzymatic conversion can occur in multiple extrahepatic tissues, a finding supported by studies using liver fractions from rats and dogs. merck.cafda.gov In animal models, the conversion is swift, with plasma concentrations of fosaprepitant falling below quantifiable levels within 30 minutes of infusion. fda.gov

The biodistribution of the compound is therefore primarily characterized by the distribution of its active metabolite, aprepitant. Preclinical studies in rats and ferrets have confirmed that aprepitant effectively penetrates the blood-brain barrier. fda.govmedsinfo.com.au This is a crucial aspect of its pharmacology, as its antiemetic effects are mediated through central actions on neurokinin 1 (NK1) receptors in the brain. medsinfo.com.aufda.gov Further supporting its central nervous system (CNS) activity, positron emission tomography (PET) imaging studies have demonstrated significant brain NK1 receptor occupancy following administration. medsinfo.com.aueuropa.eueuropa.eu

In addition to CNS penetration, animal reproduction studies have shown that aprepitant crosses the placenta in rats and rabbits. fda.govfda.govfda.gov It is also excreted in the milk of lactating rats. merck.cafda.gov While fosaprepitant itself is not extensively distributed to tissues, the mean apparent volume of distribution at a steady state for aprepitant is significant, indicating tissue penetration. nih.govfda.gov

In Vivo Preclinical Pharmacodynamic Assessments

Assessment of Neurokinin-1 Receptor Antagonism in Animal Models

The primary pharmacological effect of fosaprepitant is attributable to aprepitant, which acts as a selective, high-affinity antagonist of substance P at the neurokinin-1 (NK1) receptor. europa.eufda.gov The efficacy of this antagonism has been demonstrated in various preclinical animal models.

A key pharmacodynamic effect observed in preclinical studies is the inhibition of emesis induced by cytotoxic chemotherapeutic agents. In animal models, including ferrets, aprepitant has been shown to inhibit both the acute and delayed phases of cisplatin-induced emesis. fda.govmedsinfo.com.au Furthermore, preclinical investigations have revealed that aprepitant can augment the antiemetic activity of other standard therapies, such as the 5-HT3 receptor antagonist ondansetron (B39145) and the corticosteroid dexamethasone. fda.govmerck.camedsinfo.com.au

The role of NK1 receptor antagonism extends beyond antiemesis. A study in Sprague-Dawley rats investigated the effect of fosaprepitant on morphine-induced antinociception. The results indicated that co-administration of fosaprepitant interfered with the binding of substance P to NK1 receptors in the spinal cord, thereby attenuating the development of tolerance to morphine and enhancing its pain-relieving effects. nih.goveuropa.eu

The antitumor potential of NK1 receptor antagonism has also been explored preclinically. In a study using a human osteosarcoma xenograft model in nude mice, peritumoral injections of fosaprepitant resulted in a statistically significant inhibition of tumor growth compared to a control group. spandidos-publications.com This suggests that blocking the NK1 receptor can directly impact tumor proliferation in certain cancer types. spandidos-publications.com

Dose-Response Relationships and Pharmacodynamic Modeling in Preclinical Species

Preclinical studies have sought to establish the relationship between the dose of fosaprepitant administered and the resulting pharmacodynamic effects in animal models. These investigations are crucial for understanding the concentration-effect relationship and for informing clinical development.

In a study assessing the impact of fosaprepitant on morphine tolerance in Sprague-Dawley rats, a specific dose was used to elicit the desired pharmacodynamic response. nih.gov The data from this study demonstrates a clear effect of fosaprepitant on the antinociceptive properties of morphine over time.

Table 1: Effect of Fosaprepitant on Morphine-Induced Antinociception in Rats

Treatment Group Day 1 (Antinociceptive Effect) Day 4 (Antinociceptive Effect) Outcome
Morphine Only Present Reduced (Tolerance Development) Development of tolerance to morphine's effect.

In the context of oncology, the dose-response relationship of fosaprepitant was evaluated in a human osteosarcoma xenograft model in mice. spandidos-publications.com The study administered fosaprepitant at doses previously determined to achieve complete blockade of the NK1 receptor. The resulting tumor volumes were measured over 28 days, showing a significant and sustained reduction in the treatment group compared to the control group.

Table 2: Effect of Fosaprepitant on Tumor Volume in Osteosarcoma Xenograft Mouse Model

Days Post-Treatment Control Group Tumor Volume (mm³) (Mean ± SEM) Fosaprepitant Group Tumor Volume (mm³) (Mean ± SEM) Statistical Significance (p-value)
Day 7 57.6 ± 4.9 16.4 ± 4.3 p<0.01
Day 14 191.4 ± 15.2 55.4 ± 19.2 p<0.05
Day 21 304.7 ± 53.6 73.2 ± 38.2 p<0.05
Day 28 452.9 ± 57.7 84.2 ± 35.8 p<0.01

Data sourced from a study on MG-63 human osteosarcoma xenografts in nude mice. spandidos-publications.com

These preclinical pharmacodynamic assessments in various animal models have been fundamental in characterizing the biological effects of fosaprepitant, confirming its mechanism of action via NK1 receptor antagonism, and establishing effective dose ranges for producing desired therapeutic outcomes.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques for Compound and Metabolite Quantification

The accurate quantification of fosaprepitant (B1673561) and its active metabolite, aprepitant (B1667566), in complex biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. To achieve the required sensitivity and selectivity, advanced analytical techniques are employed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalytical quantification of fosaprepitant and aprepitant. This powerful technique offers high sensitivity and specificity, allowing for the precise measurement of drug concentrations in plasma, cerebrospinal fluid, and other biological samples. nih.gov

Several validated LC-MS/MS methods have been developed for the simultaneous determination of fosaprepitant and aprepitant in human plasma. creative-bioarray.com A common approach involves protein precipitation to extract the analytes from the plasma matrix, followed by separation on a C18 reversed-phase column. creative-bioarray.commdpi.com The detection is typically performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. mdpi.com For fosaprepitant, a common transition is m/z 613.1 → 78.9, while for aprepitant, transitions such as m/z 535.1 → 277.1 are often used. creative-bioarray.commdpi.com

These methods have demonstrated linearity over a wide range of concentrations, with lower limits of quantification (LLOQ) reaching as low as 1 ng/mL for aprepitant in plasma, showcasing the high sensitivity of the technique. nih.govmdpi.com The use of an internal standard, such as a deuterated analog of aprepitant or another suitable compound, is crucial for ensuring accuracy and precision by correcting for variations in sample processing and instrument response. mdpi.com

Interactive Data Table: Representative LC-MS/MS Parameters for Aprepitant Quantification

ParameterValueReference(s)
Chromatography
ColumnC18 mdpi.com,
Mobile PhaseAcetonitrile and Formic acid in water mdpi.com,
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) mdpi.com
MRM Transition (Aprepitant)m/z 535.1 → 277.1 mdpi.com
Lower Limit of Quantification0.5 - 1 ng/mL in plasma nih.gov, mdpi.com

Understanding how aprepitant, the active form of fosaprepitant, interacts with the NK1 receptor at the atomic level is critical for rational drug design. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography has provided invaluable insights into the static and dynamic aspects of this binding. researchgate.netresearchgate.netresearchgate.net

Complementing this static view, ¹⁹F-NMR spectroscopy has been employed to study the dynamics of the aprepitant-NK1R complex in solution. researchgate.netresearchgate.netnih.gov By observing the fluorine signals of aprepitant's trifluoromethyl groups, researchers have shown that the bound ligand can exist in multiple substates that exchange on a millisecond timescale. researchgate.netresearchgate.net These NMR studies have also revealed large-scale fluctuations in the orthosteric binding groove of the NK1 receptor, suggesting a degree of conformational flexibility that is not apparent from the static crystal structures alone. nih.gov

In Vitro Assay Development for Prodrug Biotransformation and Receptor Activity

The development of robust in vitro assays is essential for characterizing the conversion of the prodrug fosaprepitant to its active form and for screening new compounds for their activity at the NK1 receptor.

Fosaprepitant is a phosphorylated prodrug that is rapidly and extensively converted to aprepitant in vivo by ubiquitous enzymes, particularly alkaline phosphatases. nih.govfrontiersin.org The kinetics of this biotransformation can be studied in vitro using enzyme kinetic assays.

These assays typically involve incubating fosaprepitant with a source of the enzyme, such as recombinant alkaline phosphatase or tissue homogenates (e.g., human liver microsomes), and measuring the rate of aprepitant formation over time. nih.gov The concentration of aprepitant can be quantified using the LC-MS/MS methods described previously.

The fundamental principles of Michaelis-Menten kinetics can be applied to determine key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). These parameters provide a quantitative measure of the enzyme's affinity for the prodrug and its catalytic efficiency. In vitro studies have shown that the conversion of fosaprepitant in human liver microsomes is rapid, with only a small fraction of the prodrug remaining after a short incubation period. nih.gov

Interactive Data Table: Conceptual Enzyme Kinetic Parameters for Fosaprepitant Conversion

ParameterDescriptionSignificance
V_max Maximum rate of aprepitant formationReflects the catalytic efficiency of the phosphatase
K_m Fosaprepitant concentration at half V_maxIndicates the enzyme's affinity for the prodrug
k_cat Turnover number (molecules of product per enzyme molecule per second)Measures the intrinsic catalytic rate
k_cat/K_m Catalytic efficiencyRepresents the overall efficiency of the enzyme

The discovery of new and improved NK1 receptor ligands relies on high-throughput screening (HTS) methodologies that can rapidly assess the activity of large compound libraries. eurofinsdiscovery.com For a G-protein coupled receptor (GPCR) like the NK1 receptor, several HTS approaches are applicable.

Radioligand binding assays are a classic and robust method for screening compounds that bind to the NK1 receptor. creative-bioarray.com These assays involve the use of a radiolabeled ligand that has a high affinity for the receptor. Test compounds are evaluated for their ability to compete with the radioligand for binding to the receptor, which is typically expressed in cell membranes. creative-bioarray.com The amount of bound radioactivity is measured, and a decrease in signal indicates that the test compound is binding to the receptor. This method is highly sensitive and can be automated for high-throughput applications. creative-bioarray.com

Fluorescence-based assays offer a non-radioactive alternative for HTS. researchgate.netresearchgate.net One approach involves using a fluorescently labeled ligand that binds to the NK1 receptor. researchgate.netnih.gov Changes in the fluorescence properties (e.g., intensity, polarization) upon binding or displacement by a test compound can be measured. researchgate.netresearchgate.net Another strategy is to use cell-based assays that measure downstream signaling events upon receptor activation or inhibition, such as changes in intracellular calcium levels or reporter gene expression. These functional assays provide information not only on binding but also on the agonistic or antagonistic nature of the test compounds.

Computational Approaches in Prodrug Design and Receptor-Ligand Interactions

Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights that can guide the design of prodrugs like fosaprepitant and help to understand the intricacies of receptor-ligand interactions. mdpi.comresearchgate.net

In the context of prodrug design, computational methods can be used to predict the physicochemical properties of a potential prodrug, such as its solubility and stability. mdpi.com For fosaprepitant, the addition of a phosphate (B84403) group to aprepitant was a deliberate strategy to increase its aqueous solubility for intravenous administration. mdpi.com Computational simulations can model the enzymatic cleavage of the prodrug, helping to optimize the linker between the drug and the promoiety for efficient bioconversion. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between aprepitant and the NK1 receptor. researchgate.net Molecular docking predicts the preferred binding orientation of the ligand within the receptor's binding site and estimates the binding affinity. MD simulations provide a dynamic view of the receptor-ligand complex over time, revealing conformational changes in both the ligand and the receptor upon binding and helping to identify key interactions that stabilize the complex. nih.gov These simulations can provide a rationale for the observed binding affinities of different ligands and guide the design of new antagonists with improved potency and selectivity. researchgate.net

Molecular Docking and Dynamics Simulations of Aprepitant-Neurokinin-1 Receptor Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as aprepitant, and its biological target, the neurokinin-1 (NK1) receptor. These methods provide a detailed view of the binding mode and the energetic factors driving the formation of the ligand-receptor complex.

Upon intravenous administration, fosaprepitant is rapidly converted to aprepitant. Therefore, understanding the interaction of aprepitant with the NK1 receptor is crucial. The NK1 receptor is a G-protein coupled receptor (GPCR) characterized by seven transmembrane helices. Molecular docking studies have consistently shown that aprepitant binds within a deep, narrow, and largely hydrophobic pocket formed by these transmembrane helices. frontiersin.org

Several key amino acid residues within the NK1 receptor have been identified as critical for the binding of aprepitant. These interactions are predominantly hydrophobic, with some key polar contacts. For instance, studies have highlighted the importance of residues such as Gln165 and His197 in the binding of non-peptide antagonists like aprepitant. alquds.edu The bis(trifluoromethyl)phenyl group of aprepitant is thought to form strong hydrophobic interactions within the binding pocket, contributing significantly to its high affinity. nih.gov Furthermore, research combining NMR spectroscopy and X-ray crystallography has revealed that about 15 residues are involved in the binding of aprepitant. nih.gov A key interaction involves an edge-to-π interaction between the bis-trifluoromethyl-phenyl ring of aprepitant and the residue F264. nih.gov

Molecular dynamics (MD) simulations build upon the static models generated by molecular docking by introducing motion and flexibility to the system. These simulations provide insights into the conformational changes that occur in both the ligand and the receptor upon binding and can help to refine the understanding of the binding energetics. MD simulations of the aprepitant-NK1R complex can reveal the stability of the binding pose over time and highlight the dynamic nature of the interactions within the binding pocket. frontiersin.org These simulations can also elucidate the role of water molecules in mediating ligand-receptor interactions.

MethodologyKey Findings for Aprepitant-NK1R InteractionInteracting Residues Highlighted in Research
Molecular DockingAprepitant binds in a deep, hydrophobic pocket of the NK1 receptor. The binding is characterized by a high docking score, indicating strong affinity. nih.govrsc.orgGln165, His197, His265, Tyr287 alquds.edu
X-ray Crystallography & NMRRevealed that approximately 15 residues are involved in aprepitant binding. A significant edge-to-π interaction occurs with F264. nih.govF264 nih.gov
Molecular Dynamics SimulationsConfirm the stability of the aprepitant binding pose within the NK1R pocket over time and provide insights into the flexibility of the complex. frontiersin.orgDynamic interactions with multiple hydrophobic residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing on the optimization of fosaprepitant as a prodrug are not extensively detailed in the public domain, the principles of QSAR are highly relevant to the development of prodrugs for central nervous system (CNS) active agents.

The primary goal in designing a prodrug like fosaprepitant is to improve the physicochemical properties of the parent drug, aprepitant, particularly its aqueous solubility for intravenous administration. QSAR models can be instrumental in systematically modifying the promoiety (the portion of the prodrug that is cleaved off to release the active drug) to achieve optimal properties such as solubility, stability, and efficient in vivo conversion to the parent drug, while minimizing any potential toxicity of the prodrug itself.

For NK1 receptor antagonists, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for high receptor affinity. nih.gov These studies have indicated that both steric and electronic properties are crucial for the activity of these compounds. nih.gov For instance, a QSAR model for a series of NK1 antagonists might reveal that bulky, electron-withdrawing groups at a specific position on the molecule enhance binding affinity.

In the context of prodrug optimization for a CNS-active drug like aprepitant, QSAR models could be developed to correlate structural descriptors with key prodrug properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The biological or physicochemical activities to be modeled could include:

Aqueous solubility: To ensure the prodrug is suitable for intravenous formulation.

Chemical stability: To guarantee a sufficient shelf-life.

Rate of enzymatic conversion: To ensure rapid and efficient release of the active drug in vivo.

Blood-brain barrier permeability: While fosaprepitant is administered intravenously, QSAR can be used to optimize the properties of the parent drug, aprepitant, to effectively cross the blood-brain barrier. youtube.com

A hypothetical QSAR study for a series of fosaprepitant analogues could involve synthesizing a library of compounds with different phosphate ester promoieties and measuring their solubility and conversion rates. A QSAR model could then be built to predict these properties for new, unsynthesized analogues, thereby guiding the selection of the most promising candidates for further development.

QSAR Model TypeTypical Descriptors UsedProperties Modeled for Prodrug OptimizationStatistical Methods
2D-QSARTopological indices, physicochemical properties (logP, molar refractivity)Aqueous solubility, chemical stabilityMultiple Linear Regression (MLR), Partial Least Squares (PLS)
3D-QSAR (CoMFA/CoMSIA)Steric and electrostatic fields, hydrophobic fields, H-bond donor/acceptor fieldsReceptor binding affinity (of the parent drug), enzymatic conversion ratePartial Least Squares (PLS)

Research Frontiers and Future Directions in Fosaprepitant Dimegulimine Research

Elucidating Novel Enzymatic Pathways in Prodrug Activation

Fosaprepitant (B1673561) is designed as a phosphoryl prodrug to enhance the aqueous solubility of its active form, aprepitant (B1667566). mdpi.comtga.gov.au Following intravenous administration, fosaprepitant undergoes rapid and extensive conversion to aprepitant. nih.govtga.gov.au This bioactivation is primarily mediated by ubiquitous phosphatases, which hydrolyze the phosphate (B84403) ester bond. nih.govmdpi.com The conversion is remarkably efficient, with the plasma half-life of fosaprepitant being approximately 2.3 minutes in humans. nih.govresearchgate.net Within 30 minutes of infusion, fosaprepitant is transformed into aprepitant. nih.gov

While alkaline phosphatases are generally implicated, the specific subtypes and their tissue-specific expression profiles involved in fosaprepitant's activation are not fully characterized. Future research is poised to identify the precise enzymatic players and their contribution to the inter-individual variability in aprepitant exposure. Computational methods, such as molecular docking and molecular dynamics simulations, are emerging as powerful tools to investigate the binding of prodrugs to various enzymes, including phosphatases, and to elucidate the mechanisms of their activation. researchgate.netmdpi.com A deeper understanding of these enzymatic pathways could pave the way for more personalized therapeutic strategies.

Investigating Allosteric Modulation and Biased Agonism at the Neurokinin-1 Receptor

The NK1 receptor, a member of the G protein-coupled receptor (GPCR) family, is the primary target of aprepitant. mdpi.com The binding of its natural ligand, Substance P (SP), triggers a cascade of intracellular signaling events. mdpi.comencyclopedia.pub Aprepitant and other non-peptide antagonists bind to a deep, narrow orthosteric pocket within the receptor, distinct from the SP binding site. mdpi.compnas.org This interaction induces a unique conformational change in the receptor, stabilizing an inactive state and preventing signal transduction. nih.gov

Recent research has highlighted the concepts of allosteric modulation and biased agonism in GPCR signaling. Allosteric modulators bind to a site on the receptor different from the orthosteric site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.gov Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., Gq versus Gs protein coupling or β-arrestin recruitment). encyclopedia.pubbiorxiv.org

While aprepitant is classified as an antagonist, studies are beginning to explore whether it or other NK1 receptor ligands exhibit biased signaling properties. For instance, different agonists like SP and neurokinin A (NKA) can induce distinct signaling profiles at the NK1 receptor. encyclopedia.pubbiorxiv.org SP activates both Gq and Gs signaling pathways, whereas NKA shows a preference for Gq signaling. nih.govbiorxiv.org This is attributed to differences in how their N-terminal regions interact with the extracellular loops of the receptor. biorxiv.orgbiorxiv.org Future investigations will likely focus on whether fosaprepitant-derived aprepitant can act as a biased antagonist or an allosteric modulator, potentially influencing a specific subset of NK1 receptor-mediated functions. This could open up new therapeutic avenues beyond its current indications.

Exploring the Role of Fosaprepitant Dimeglumine and Aprepitant in Polypharmacology and Drug-Drug Interaction Research

Polypharmacology, the ability of a single drug to interact with multiple targets, is a critical consideration in drug development and clinical practice. Aprepitant's pharmacokinetic profile is significantly influenced by the cytochrome P450 (CYP) enzyme system. It is a substrate, a moderate inhibitor, and an inducer of CYP3A4, and also an inducer of CYP2C9. fda.govmerck.ca Fosaprepitant itself is a weak inhibitor of CYP3A4. merck.cafocinvez.us

These properties create a high potential for drug-drug interactions (DDIs). nih.gov The co-administration of fosaprepitant or aprepitant with other drugs metabolized by these enzymes can lead to altered plasma concentrations and potentially impact their efficacy and safety. merck.canih.gov For example, co-administration with CYP3A4 inhibitors can increase aprepitant levels, while inducers can decrease them. merck.camedscape.com Conversely, aprepitant can increase the plasma concentrations of co-administered CYP3A4 substrates. merck.camedscape.com

A systematic review has identified clinically significant pharmacokinetic interactions between aprepitant/fosaprepitant and several drugs, including certain chemotherapeutic agents (bosutinib, cabazitaxel, cyclophosphamide), corticosteroids (dexamethasone, methylprednisolone), and other medications like midazolam and warfarin. nih.govnih.gov

Interacting DrugEnzyme InvolvedEffect on Interacting Drug/AprepitantClinical Consideration
CYP3A4 Inhibitors (e.g., ketoconazole)CYP3A4Increase aprepitant concentration. merck.caUse with caution. merck.ca
CYP3A4 Inducers (e.g., rifampin)CYP3A4Decrease aprepitant concentration. merck.caMay reduce efficacy. merck.ca
CYP3A4 Substrates (e.g., midazolam, dexamethasone)CYP3A4Increase concentration of the substrate. fda.govmerck.caDosage adjustment may be needed. fda.gov
CYP2C9 Substrates (e.g., warfarin, tolbutamide)CYP2C9Decrease concentration of the substrate. merck.caMonitor efficacy/INR for warfarin. merck.ca

Future research in this area will continue to delineate the complex DDI profile of fosaprepitant and aprepitant, particularly with newer targeted cancer therapies. Understanding these interactions is crucial for optimizing antiemetic regimens and ensuring patient safety. njmonline.nl

Development of Advanced Preclinical Models for Neurokinin-1 Receptor System Studies

The development of more predictive preclinical models is essential for advancing our understanding of the NK1 receptor system and for the discovery of novel therapeutic agents. Traditional animal models, such as ferret and guinea pig models for emesis, have been instrumental. nih.gov However, there is a growing need for models that more accurately recapitulate human physiology and disease states.

Positron Emission Tomography (PET) imaging using novel tracers has been a significant advancement, allowing for the visualization of NK1 receptor occupancy in the living brain. amegroups.org This technique has been crucial in establishing the relationship between drug dosage, plasma concentration, and target engagement for NK1 receptor antagonists. amegroups.org

Future research will likely focus on the development and application of more sophisticated models, such as:

Humanized mouse models: These models, which express human NK1 receptors, could provide more accurate predictions of drug efficacy and safety in humans.

Organoid cultures: Three-dimensional organoid systems, particularly brain organoids, could offer a powerful in vitro platform to study NK1 receptor signaling and the effects of antagonists in a more physiologically relevant context.

Xenograft mouse models: These are already being used to study the effects of NK1 receptor blockade on tumor growth, as seen with K562 leukemia cells. pnas.org

These advanced models will be invaluable for exploring the role of the NK1 receptor in various pathologies, including cancer, anxiety, and depression, and for testing the therapeutic potential of new fosaprepitant-like compounds. researchgate.netpnas.org

Strategic Advancements in Prodrug Design for Targeted Delivery and Enhanced Pharmacological Properties

The success of fosaprepitant as a water-soluble prodrug of aprepitant highlights the power of prodrug design to overcome pharmaceutical challenges. mdpi.comorientjchem.org The primary strategy for fosaprepitant was to attach a phosphate group, significantly increasing its aqueous solubility and making it suitable for intravenous administration. orientjchem.orgewadirect.com

Modern prodrug design is moving beyond simple solubility enhancement towards more sophisticated strategies for targeted drug delivery and improved pharmacological profiles. nih.govmdpi.com Future advancements in this area for aprepitant or other NK1 receptor antagonists could include:

Enzyme-activated prodrugs: Designing prodrugs that are activated by specific enzymes overexpressed in target tissues (e.g., tumors) could enhance site-specific drug release and reduce systemic side effects. ewadirect.com

Transporter-targeted prodrugs: Prodrugs can be engineered to be substrates for specific membrane transporters, thereby facilitating their uptake into target cells or tissues. nih.govmdpi.com

Lipid-based formulations: Incorporating aprepitant or its prodrugs into lipid-based delivery systems like solid lipid nanoparticles (SLNs) could improve oral bioavailability for this poorly soluble drug. beilstein-journals.org

These advanced prodrug strategies hold the promise of developing next-generation NK1 receptor antagonists with superior efficacy, better safety profiles, and broader therapeutic applications.

Q & A

Q. Table 1. Key Methodological Considerations for this compound Research

Research Aspect Recommended Approach Evidence Source
Synthesis ValidationHPLC purity >95%, elemental analysis for novel compounds
Pharmacokinetic StudiesLC-MS/MS for plasma analysis, non-compartmental modeling
Data Contradiction AnalysisPRISMA-guided systematic reviews with meta-regression
Bias MitigationRCTs with block randomization, pre-registration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.